molecular formula C16H29NO6 B15192234 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate CAS No. 80762-90-9

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate

Cat. No.: B15192234
CAS No.: 80762-90-9
M. Wt: 331.40 g/mol
InChI Key: LXLFAHGUNWQVIY-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a t-butylamino group, a dimethylpropenyloxy group, and a propanol backbone, combined with a maleate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate typically involves multiple steps, including the formation of the intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of t-butylamine with an appropriate epoxide to form the intermediate compound.

    Addition of the Dimethylpropenyloxy Group: The intermediate is then reacted with a dimethylpropenyloxy compound under controlled conditions to introduce the dimethylpropenyloxy group.

    Formation of the Maleate Salt: Finally, the resulting compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol hydrochloride
  • 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol sulfate

Uniqueness: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is unique due to its specific combination of functional groups and the presence of the maleate moiety. This uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Properties

CAS No.

80762-90-9

Molecular Formula

C16H29NO6

Molecular Weight

331.40 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol

InChI

InChI=1S/C12H25NO2.C4H4O4/c1-7-12(5,6)15-9-10(14)8-13-11(2,3)4;5-3(6)1-2-4(7)8/h7,10,13-14H,1,8-9H2,2-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LXLFAHGUNWQVIY-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(COC(C)(C)C=C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC(C)(C)C=C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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